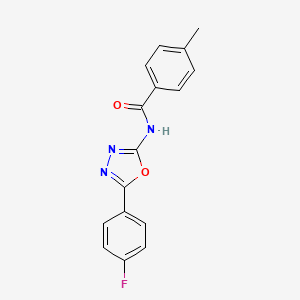
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical and physical properties, as fluorine substitution is often used in medicinal chemistry to increase the binding affinity of the protein-ligand complex .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as fluorinated pyrazoles are synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques could likely be used to confirm the structure of “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” as well.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Compounds containing similar structures have shown promising antimicrobial activity against various bacteria and fungi. For instance, Desai et al. (2013) synthesized derivatives that exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, Karthikeyan et al. (2008) reported that certain 1,3,4-oxadiazole derivatives displayed good bactericidal and fungicidal activities (Karthikeyan, Jagadeesh Prasad, Mahalinga, Holla, & Suchetha Kumari, 2008).
Anticancer Activity
Research has also explored the anticancer potential of compounds related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide. Ravinaik et al. (2021) designed and synthesized benzamide derivatives with significant anticancer activity against multiple cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study by Koçyiğit-Kaymakçıoğlu et al. (2012) demonstrated the potential of 1,3,4-oxadiazole derivatives as candidates for therapeutic interventions against fungal infections and highlighted their anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).
Pharmacokinetics and Metabolism
Studies have also focused on the metabolism and disposition of similar fluorobenzamide compounds. Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion balance of fluorobenzamide derivatives in rats and dogs, providing insights into their pharmacokinetics (Monteagudo et al., 2007).
Fluorescence and Imaging Applications
Fluorinated oxadiazoles, including compounds structurally related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide, have also been studied for their potential in fluorescence and imaging applications. For example, Hamciuc et al. (2005) synthesized fluorinated poly(1,3,4-oxadiazole-ether-imide)s which exhibited blue fluorescence and high thermal stability, suggesting their utility in imaging applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Insecticidal and Repellent Properties
Furthermore, the insecticidal and repellent properties of compounds with a similar structure have been evaluated. Tabanca et al. (2013) synthesized hydrazide-hydrazones and corresponding 1,3,4-oxadiazoles that demonstrated biting deterrent and larvicidal activities against Aedes aegypti, a mosquito species (Tabanca et al., 2013).
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZRCNFBVHISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

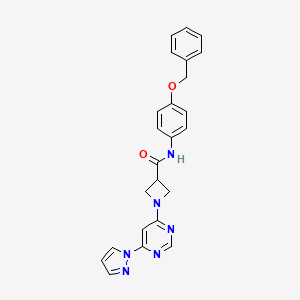
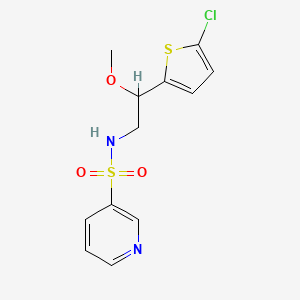

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)
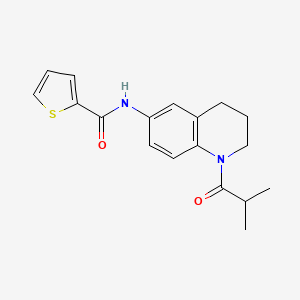
![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
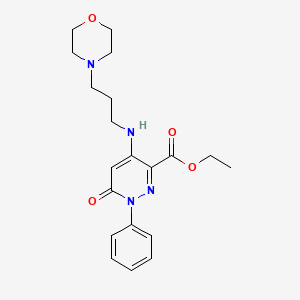
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)
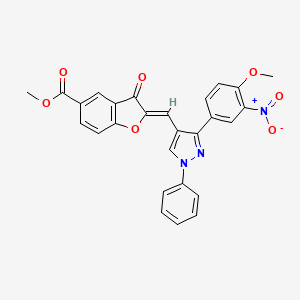
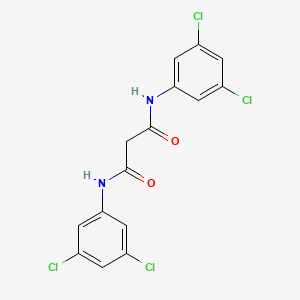
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)
![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2993518.png)